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Introduction

In the landscape of contraceptive development, the 1960s marked a period of significant
innovation. Amidst this era of scientific exploration, Fenestrel (developmental code name ORF-
3858), a synthetic, nonsteroidal estrogen, emerged as a pioneering candidate for postcoital
contraception. Synthesized in 1961 by Ortho Pharmaceutical, Fenestrel was extensively
studied for its potential as a "morning-after pill."[1] Although it was never commercially
marketed, the historical development of Fenestrel offers valuable insights into the early
exploration of emergency contraception, its mechanisms of action, and the foundational
research that paved the way for modern contraceptive methods. This in-depth technical guide
provides a comprehensive overview of the historical development of Fenestrel, summarizing
key quantitative data, detailing experimental protocols, and visualizing its proposed biological
pathways.

Chemical and Physical Properties

Fenestrel, chemically known as 5-Ethyl-6-methyl-4-phenylcyclohex-3-ene-1-carboxylic acid, is
a seco analogue of doisynolic acid and belongs to the cyclohexenecarboxylic acid series of
estrogens. Its non-steroidal nature represented a significant area of research in the quest for
novel hormonal agents with improved therapeutic profiles.
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Property Value

Developmental Code Name ORF-3858

] 5-Ethyl-6-methyl-4-phenylcyclohex-3-ene-1-
Chemical Name ) )
carboxylic acid

Molecular Formula C16H2002

Molecular Weight 244.33 g/mol

Class Synthetic Nonsteroidal Estrogen
Therapeutic Category Postcoital Contraceptive

Preclinical Development and Efficacy

The primary focus of Fenestrel's development was its potential as a postcoital contraceptive,
aiming to prevent pregnancy after unprotected intercourse. Preclinical studies in various animal
models were crucial in establishing its efficacy and mechanism of action.

Antifertility Activity in Primates

One of the key studies demonstrating the efficacy of Fenestrel was conducted in monkeys.

Parameter Value Reference

Animal Model Monkeys [1]

Dosage 2 mg/kg [1]

Dosing Regimen For 6 days after mating [1]

Efficacy Highly effective in preventing o
pregnancy

Observed Effect on Uterus Endometrial degeneration [1]

Experimental Protocol: Antifertility Study in Monkeys
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The experimental protocol for the antifertility studies in monkeys, as described in the literature,
involved the following steps[1]:

» Animal Selection: Healthy, reproductively mature female monkeys with regular menstrual
cycles were selected for the study.

e Mating: Females were housed with fertile males, and mating was confirmed.

e Drug Administration: Fenestrel (ORF-3858) was administered orally at a dose of 2 mg/kg for
six consecutive days following mating.

e Pregnancy Determination: Pregnancy was assessed through methods available at the time,
likely including uterine palpation and monitoring for menstruation.

o Histopathological Examination: Uterine tissue from both treated and untreated animals was
collected and examined to understand the mechanism of action. The observation of
endometrial degeneration in the treated group was a key finding.[1]

Estrogenic Activity in Rodents

Further preclinical investigations in mice provided insights into the estrogenic effects of
Fenestrel at the molecular level.

Parameter Value Reference

Animal Model Mice [2]
Stimulation of uterine RNA

Observed Effect ] [2]
synthesis

Experimental Protocol: Uterine RNA Synthesis in Mice

The study on the stimulation of uterine RNA synthesis in mice likely followed a protocol similar
to this[2]:

e Animal Preparation: Immature or ovariectomized female mice were used to minimize the
influence of endogenous estrogens.
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e Drug Administration: Fenestrel (ORF-3858) was administered to the test group, while a
control group received a vehicle.

» Tissue Collection: Uteri were collected at specific time points after drug administration.

* RNA Isolation and Quantification: Total RNA was extracted from the uterine tissue, and the
amount of RNA was quantified to determine the rate of synthesis.

¢ Analysis: The results from the treated group were compared to the control group to assess
the stimulatory effect of Fenestrel on uterine RNA synthesis.

Mechanism of Action

The contraceptive effect of Fenestrel is primarily attributed to its potent estrogenic activity. By
acting as an estrogen receptor agonist, Fenestrel likely disrupts the delicate hormonal balance
required for successful implantation of a fertilized ovum.

The proposed mechanism of action involves the following steps:

o Estrogen Receptor Binding: Fenestrel, being an estrogen mimic, binds to estrogen receptors
(ERa and ER[) within the cells of the endometrium.

o Transcriptional Regulation: This binding initiates a cascade of events leading to the altered
transcription of estrogen-responsive genes. The stimulation of uterine RNA synthesis is a
direct consequence of this transcriptional activation.[2]

o Endometrial Alteration: The resulting changes in gene expression lead to a uterine
environment that is hostile to implantation. This includes endometrial degeneration, as
observed in primate studies, rendering the uterine lining unreceptive to the blastocyst.[1]

Proposed Signaling Pathway of Fenestrel (ORF-3858).

Synthesis

The chemical synthesis of Fenestrel, 5-Ethyl-6-methyl-4-phenylcyclohex-3-ene-1-carboxylic
acid, was a key achievement of Ortho Pharmaceutical's research program in the 1960s. While
detailed proprietary synthesis methods are not readily available in the public domain, the
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structure suggests a multi-step organic synthesis process likely involving the formation of the
substituted cyclohexene ring and subsequent introduction of the carboxylic acid functionality.

Conceptual Synthesis Workflow

Starting Materials
(e.g., Phenyl-substituted precursors,
alkylating agents)

Functional Group
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@
(Addition of COOH group)
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Click to download full resolution via product page

Conceptual Synthesis Workflow for Fenestrel.

Clinical Development and Discontinuation

Despite promising preclinical results, Fenestrel's clinical development did not lead to a
marketed product. The reasons for its discontinuation are not extensively documented in
publicly available literature but could be attributed to a variety of factors common in drug
development, including but not limited to:

o Pharmacokinetic Profile: Issues with absorption, distribution, metabolism, or excretion in
humans.

o Safety and Tolerability: Unfavorable side effect profiles at effective doses.

o Shifting Research Priorities: The emergence of other contraceptive methods with more
favorable risk-benefit profiles.

Conclusion

Fenestrel (ORF-3858) holds a significant place in the history of contraceptive research. As one
of the earliest compounds specifically investigated for postcoital use, the studies on Fenestrel
contributed to the fundamental understanding of how steroidal and non-steroidal estrogens can
influence the reproductive cycle to prevent pregnancy. The preclinical data, particularly the
demonstration of its anti-implantation effect through endometrial modification, provided a
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crucial proof-of-concept for this mechanism of emergency contraception. While it never
reached the market, the legacy of Fenestrel lies in the scientific knowledge it generated, which
undoubtedly informed the development of subsequent generations of hormonal contraceptives.
This historical perspective is invaluable for today's researchers and scientists in the ongoing
guest for safer and more effective methods of fertility control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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